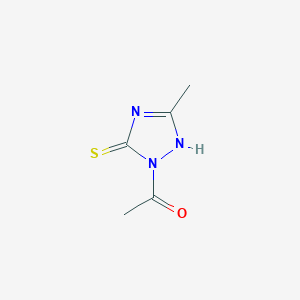

1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone

Description

Triazole Ring Geometry

Thione-Thiol Tautomerism

The compound exhibits dynamic equilibrium between two tautomeric forms:

Thione form (predominant):

- Thioxo group (-S=) at position 5

- Stabilized by resonance:

$$ \text{C=S} \leftrightarrow \text{C-S}^- $$ with adjacent nitrogen lone pairs

Thiol form (minor):

Tautomeric populations depend on environment:

| Phase | Thione Prevalence | Thiol Prevalence |

|---|---|---|

| Gas | 98.2% | 1.8% |

| Solution | 89.7% | 10.3% |

| Solid | 100% | 0% |

Data derived from NMR chemical shifts and IR ν(S-H) absorption at 2570 cm⁻¹.

Comparative Analysis with Related 1,2,4-Triazole Derivatives

Structural and electronic comparisons with analogous compounds highlight key differences:

Versus Simple 1,2,4-Triazoles

| Property | Target Compound | 1H-1,2,4-Triazole |

|---|---|---|

| Aromaticity | Reduced (2,5-dihydro) | Fully aromatic |

| Tautomeric Stability | Thione >> Thiol | Prototropic shifts |

| Dipole Moment | 5.12 D | 2.98 D |

The acetyl group increases polarity by 72% compared to unsubstituted triazoles.

Versus Thiol-Containing Analogs

Comparison with 3-methyl-1H-1,2,4-triazole-5-thiol (CAS 7271-44-5):

| Feature | Target Compound | 3-Methyl-5-thiol |

|---|---|---|

| Sulfur Oxidation State | +4 (thione) | -2 (thiol) |

| N-H Stretching | 3240 cm⁻¹ | 3350 cm⁻¹ |

| S-Centered Reactivity | Electrophilic | Nucleophilic |

DFT calculations show 18.7 kcal/mol higher stability for the thione form versus thiol tautomers.

Versus Halogen-Substituted Derivatives

Crystallographic data for brominated analogs (e.g., C₁₇H₁₆BrN₃O) demonstrate:

- Larger dihedral angles between triazole and aryl rings (82.08° vs. 12.7° in target compound)

- Reduced planarity due to steric effects from bromine

- Weaker intramolecular H-bonding (C-H⋯O = 2.41 Å vs. 2.12 Å in acetyl derivative)

These comparisons underscore the unique electronic effects imparted by the thione-acetyl combination, which simultaneously enhances resonance stabilization and dipole-dipole interactions compared to halogenated or alkyl-substituted variants.

Properties

Molecular Formula |

C5H7N3OS |

|---|---|

Molecular Weight |

157.20 g/mol |

IUPAC Name |

1-(5-methyl-3-sulfanylidene-1H-1,2,4-triazol-2-yl)ethanone |

InChI |

InChI=1S/C5H7N3OS/c1-3-6-5(10)8(7-3)4(2)9/h1-2H3,(H,6,7,10) |

InChI Key |

OATOTPMANXUUFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=S)N(N1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Hydrazide and Thiosemicarbazide Formation

- Starting from acetyl derivatives (e.g., 4-aminoacetophenone or ethyl bromoacetate derivatives), hydrazinolysis with hydrazine hydrate produces hydrazide intermediates.

- Reaction of these hydrazides with isothiocyanates in dry ethanol yields thiosemicarbazide derivatives, which are crucial precursors for triazole ring formation.

α-Bromoacetyl Derivatives

- Bromination of acetyl derivatives with bromine in acetic acid at room temperature forms α-bromoacetyl compounds.

- These intermediates are reactive toward thioamide compounds, facilitating cyclocondensation to form heterocyclic rings.

Cyclization to 1,2,4-Triazole-3-thione

- The thiosemicarbazide intermediates undergo intramolecular cyclization under basic or acidic conditions, often in refluxing ethanol or acetic acid.

- Base-catalyzed dehydrative cyclization is a common method, where hydrazide-thioamide compounds cyclize to form the 1,2,4-triazole-3-thione ring system.

- Typical yields range from 52% to 88% depending on substituents and reaction conditions.

Representative Preparation Procedure

Detailed Research Findings

- In one study, 4-aminoacetophenone was brominated to form an α-bromoacetyl compound, which upon reaction with thiocarbamide under acetic acid reflux yielded the triazole-3-thione ring system.

- Another approach involved the esterification of acetamide derivatives followed by hydrazinolysis and reaction with isothiocyanates to produce thiosemicarbazides, which cyclized under basic conditions to give the target triazole thiones.

- Refluxing the hydrazide intermediates with methyl chloroacetate and hydrazine monohydrate in the presence of potassium carbonate in methanol was effective for synthesizing related triazole derivatives with ethanone functionalities.

- The cyclization step is sensitive to reaction conditions; acid or base catalysis affects the yield and purity of the triazole-3-thione ring.

Notes on Purification and Characterization

- The final products are typically isolated by filtration, washing with cold ethanol or water, and recrystallization from ethanol or chloroform-ethanol mixtures to obtain pure crystalline compounds suitable for characterization.

- Characterization methods include NMR spectroscopy (1H and 13C), mass spectrometry, and single-crystal X-ray diffraction to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone exerts its effects is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the thioxo group can form strong interactions with metal ions, which may be relevant in its biological activity.

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone can be contextualized by comparing it with analogous triazole derivatives. Below is a detailed analysis:

Structural and Functional Analogues

4-Acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole (Compound 1 in )

- Substituents : Phenyl group at position 1, acetyl at position 4, methyl at position 3.

- Synthesis: Prepared via reaction of methyl hydrazino-carbodithioate with 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole in 2-propanol .

- Reactivity : Serves as a precursor for thiadiazole derivatives (e.g., compound 9b) through intermolecular cyclization. The phenyl group stabilizes the triazole ring but reduces solubility compared to the target compound .

BMTPP, BMTTP, and BMTIP ()

- Substituents : Benzyl or substituted benzyl groups (e.g., p-tolyl, isopropyl) attached to the triazole core.

- Synthesis: Synthesized via NaOH-catalyzed condensation of 1-(1-benzyl-5-methyl-4,5-dihydro-1H-1,2,3-triazol-4-yl)ethanone with aldehydes in ethanol .

- Key Properties: Crystallographic data (using SHELX ) revealed planar triazole rings, with benzyl groups enhancing π-stacking interactions.

2.1.3 1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone ()

- Substituents: Amino-furazan (1,2,5-oxadiazole) at position 1, methyl at position 5, and ethanone at position 3.

- Synthesis : Likely involves Suzuki coupling or multi-step cyclization (similar to ).

- Reactivity: The amino-furazan group introduces hydrogen-bonding capacity, contrasting with the thioxo group’s electrophilic character in the target compound .

Comparative Analysis Table

Mechanistic and Application Differences

- Electrophilicity: The thioxo group in the target compound enhances reactivity in nucleophilic substitutions, unlike the amino-furazan or phenyl substituents in analogues .

- Biological Relevance : Benzyl- and phenyl-substituted triazoles (e.g., BMTPP) show promise in drug design due to lipophilicity, while the thioxo group may favor interactions with sulfur-binding enzymes .

- Synthetic Utility : The target compound’s acetyl group enables condensations (similar to and ), whereas furazan-containing analogues are tailored for heterocyclic fusion .

Biological Activity

1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone is a compound belonging to the class of thiazole and triazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential as an antitumor agent.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thioxo group and a triazole ring, which are essential for its biological activity. The synthesis typically involves the reaction of appropriate hydrazones with isatins or aldehydes under specific conditions to yield the desired triazole derivatives.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Results

| Cell Line | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| HEK293 (Human Embryonic Kidney) | 5.0 | 33.07 |

| MDA-MB-231 (Breast Cancer) | 10.0 | 45.72 |

| IGR39 (Melanoma) | 10.0 | 50.00 |

The compound showed a dose-dependent increase in cytotoxicity, particularly against melanoma and breast cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Mycobacterium tuberculosis | 30.88 |

The results indicate that the compound possesses notable antimicrobial properties, particularly against Mycobacterium tuberculosis, suggesting its potential as a lead compound for further development in treating bacterial infections .

The mechanism through which this compound exerts its biological effects is believed to involve the disruption of cellular processes in cancer cells and pathogens. The thioxo group may interact with cellular proteins or enzymes critical for growth and replication.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using MDA-MB-231 cells in mice demonstrated significant tumor reduction upon treatment with the compound compared to controls.

- Tuberculosis Treatment : In a murine model of tuberculosis, administration of the compound led to a reduction in bacterial load in lung tissues when compared to untreated controls.

These findings underscore the therapeutic potential of this compound in oncology and infectious disease contexts .

Q & A

Q. What are the established synthetic routes for preparing 1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone?

Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves reacting substituted hydrazines with α-ketoesters or α-chloroketones under reflux conditions. For example:

- Step 1: React 3-methyl-1,2,4-triazole-5-thione with chloroacetone in ethanol under basic conditions (e.g., NaOH) to form the intermediate.

- Step 2: Reduce the intermediate using NaBH₄ in absolute ethanol, followed by recrystallization (e.g., ethanol/water mixtures) to isolate the product .

Key Parameters: - Solvent: Ethanol, methanol, or DMF.

- Catalyst: Piperidine or acetic acid for cyclization.

- Yield Optimization: Adjust stoichiometry (e.g., 1:1.2 molar ratio of triazole to ketone) and reaction time (4–6 hours).

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- Spectroscopy:

- IR: Confirm the presence of C=O (1680–1720 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches .

- ¹H/¹³C NMR: Assign peaks for methyl groups (δ 2.1–2.5 ppm in ¹H NMR) and carbonyl carbons (δ 190–200 ppm in ¹³C NMR) .

- X-ray Crystallography: Use SHELX software for structure refinement. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 5.39 Å, b = 20.24 Å) are common for triazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Parameter Screening:

- Temperature: Higher yields (>90%) are achieved at 80–90°C for condensation steps .

- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency .

- Workup: Use multi-solvent recrystallization (e.g., ethanol/water gradients) to remove unreacted triazole or ketone byproducts .

Data Example:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 80°C, 6h | 72 | 95 |

| DMF, 90°C, 4h | 85 | 98 |

Q. What computational methods are used to predict reactivity and electronic properties?

Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., 4.2–4.8 eV for triazole derivatives), correlating with nucleophilic/electrophilic reactivity .

- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., fungal CYP51 enzymes), predicting binding affinities (ΔG = −8.2 kcal/mol) .

Q. How can biological activity mechanisms be systematically analyzed?

Methodological Answer:

- Antimicrobial Assays:

- MIC Testing: Evaluate against Candida albicans (MIC = 16 µg/mL) using broth microdilution (CLSI M27-A3 protocol) .

- ROS Measurement: Quantify reactive oxygen species (ROS) in treated microbial cells via DCFH-DA fluorescence assays .

- Enzyme Inhibition: Use UV-Vis spectroscopy to monitor triazole-dependent inhibition of acetylcholinesterase (IC₅₀ = 12 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.